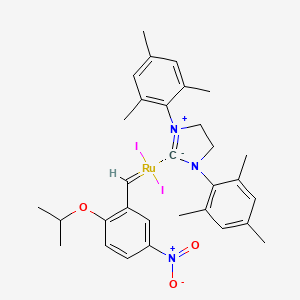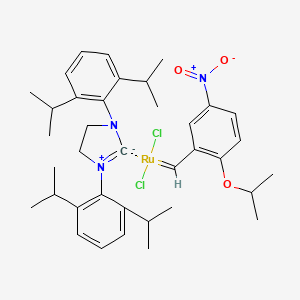![molecular formula C43H58ClFeNNiP2- B6289727 Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II) CAS No. 2049086-36-2](/img/structure/B6289727.png)
Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organometallic compound involving a nickel(II) center. It contains a cyanophenyl group, a ferrocenyl group, and a diphenylphosphine group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the typical features of organometallic complexes, with the metal center (nickel) coordinated to the various organic ligands .Chemical Reactions Analysis
As an organometallic compound, this complex could be involved in various types of reactions, including catalytic processes. For example, nickel complexes are often used in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the ligands and the metal center. For example, the presence of the ferrocenyl group could impart redox properties to the compound .Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis
A significant application of this complex involves its role in enantioselective catalysis, particularly in the hydrophosphination reactions. The use of similar nickel(II) complexes has been demonstrated to catalyze the addition of secondary phosphines to methacrylonitrile, resulting in chiral 2-cyanopropylphosphines with high enantiomeric excess. This process is characterized by a proposed mechanism involving the coordination of methacrylonitrile to the nickel catalyst, followed by 1,4-addition of the phosphine and a rate-determining proton transfer, supported by experimental data and DFT calculations of model compounds (Sadow & Togni, 2005).
Ligand Influence in Metal Complexes
The influence of aromatic substituents in bidentate pyridine-phosphine ligands on the behavior of nickel and palladium complexes, especially in ethene oligomerization reactions, has been studied. Substituents like ferrocenyl can significantly affect the properties and reactivity of these metal complexes. The study highlights the differences in species with square-planar and tetrahedrally surrounded metal centers, providing insights into the structural and catalytic nuances influenced by ligand modifications (Flapper et al., 2009).
Asymmetric Cross-Coupling Reactions
Another area of application involves the asymmetric cross-coupling reactions facilitated by nickel complexes with chiral ferrocenylphosphine ligands. These complexes have been utilized in reactions such as the cross-coupling of 1-phenylethylmagnesium chloride with vinyl bromide, yielding products with modest enantiomeric excess. This showcases the potential of such complexes in asymmetric synthesis and the creation of chiral molecules, an essential aspect of medicinal chemistry and material science (Hayashi et al., 1981).
Synthesis and Structural Studies
The synthesis and structural elucidation of new chiral ferrocenylphosphines for asymmetric catalysis represent a foundational aspect of using such complexes. Detailed studies have been conducted on the synthesis routes, yields, and X-ray diffraction analyses of these ligands and their metal complexes, contributing to the understanding of their catalytic behavior and structural properties. These investigations lay the groundwork for further applications in catalysis and the design of new, more efficient catalysts (Togni et al., 1994).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44P2.C7H4N.C5H10.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t25-,30?,31?;;;;;/m1...../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSAOIBZIZNXRK-BAEAESNCSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58ClFeNNiP2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289652.png)
![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)
![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)
![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3--2-propenyl]Ir(III)](/img/structure/B6289667.png)
![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)

![[AlPhos Palladium complex]](/img/structure/B6289682.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)
![Dichloro[rel-[N(S)]-N-[2-[(R)-methylthio-S]ethyl]-4-morpholineethanamine-NN4,N4](triphenylphosphine)ruthenium(II)](/img/structure/B6289714.png)
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (dicyclohexylphosphine)}nickel(II)](/img/structure/B6289720.png)

